3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(4-Chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a heterocyclic system known for its diverse pharmacological activities. The compound features a 4-chlorobenzyl group at position 3 and a furan-2-ylmethyl substituent at position 8, distinguishing it from other derivatives in this class. Imidazo[2,1-f]purine-2,4-diones have been extensively studied for their interactions with serotonin receptors (e.g., 5-HT1A and 5-HT7), phosphodiesterases (PDEs), and other therapeutic targets, making them promising candidates for treating depression, neurodegenerative disorders, and inflammatory conditions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBYIKWGQCLIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected.
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. Its molecular formula is C21H18ClN5O3, and it has a molecular weight of 423.86 g/mol. This compound belongs to a class of imidazopurine derivatives, which have been studied for various biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O3 |
| Molecular Weight | 423.86 g/mol |
| Purity | Typically 95% |
| CAS Number | 896852-89-4 |
Antimicrobial Activity
Research has shown that imidazopurine derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates efficacy against various bacterial strains. For example:
- Bacterial Strains Tested :
- Salmonella typhi
- Bacillus subtilis
The compound showed moderate to strong activity against these strains, suggesting its potential as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The results from docking studies indicate favorable binding interactions with the target enzymes, which may correlate with its inhibitory potency .
Anticancer Potential
Imidazopurine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved .
Case Study: Antimicrobial Efficacy
A study conducted to assess the antimicrobial activity of various imidazopurine derivatives included this compound. The results indicated:
- Inhibition Zones : The compound produced inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains.
- Comparison with Standard Drugs : It was compared with standard antibiotics like chloramphenicol and showed comparable efficacy against resistant strains .
Research Findings on Enzyme Inhibition
In a separate study focusing on enzyme inhibition:
Comparison with Similar Compounds
AZ-853 and AZ-861 (Antidepressant 5-HT1A Partial Agonists)
- Structure : Both compounds feature a 1,3-dimethylimidazo[2,1-f]purine-2,4-dione core with a piperazinylalkyl chain at position 8. AZ-853 has a 2-fluorophenyl group, while AZ-861 has a 3-trifluoromethylphenyl group .
- Activity :
- AZ-861 exhibited stronger 5-HT1A agonism in functional assays but caused lipid metabolism disturbances.
- AZ-853 showed superior brain penetration and antidepressant-like effects in the forced swim test (FST) at lower doses.
- Key Difference : The fluorophenyl vs. trifluoromethylphenyl substituent influenced receptor activation and side-effect profiles. The target compound’s furan-2-ylmethyl group may reduce metabolic stability compared to bulkier piperazinyl chains .
Compound 3i (Potent 5-HT1A/5-HT7 Ligand)
- Structure : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
- Activity : Demonstrated antidepressant effects at 2.5 mg/kg in FST and anxiolytic activity in the four-plate test. Its extended alkyl chain and fluorophenyl group enhanced 5-HT1A affinity.
- Comparison : The target compound lacks the piperazinyl moiety, likely reducing 5-HT1A/7 affinity but improving solubility due to the furan group’s smaller size .
3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl Analog (Structural Variant)
- Structure : Substitutions at positions 3 (4-fluorobenzyl) and 8 (2-hydroxyphenyl) .
- Activity: No direct pharmacological data provided, but the hydroxyl group may enhance hydrogen bonding with targets. The target compound’s 4-chlorobenzyl group likely increases lipophilicity, favoring blood-brain barrier penetration .
8-(3-Chloro-4-methylphenyl)-3-(2-methylallyl) Analog (Enzyme Inhibitor)
3-(2-Chlorobenzyl) Analog (TGF-β Inhibitor)
- Structure : 2-chlorobenzyl at position 3 .
- Activity : Used in anticancer and antifibrotic therapies. The target compound’s 4-chlorobenzyl group may offer similar hydrophobic interactions but with distinct spatial orientation .
Physicochemical and Pharmacokinetic Properties
Key Structure-Activity Relationships (SAR)
Position 3 : Chlorobenzyl groups enhance hydrophobic interactions with receptor pockets. 4-Chloro substitution (target compound) may improve target engagement compared to 2-chloro () .
Position 8 :
- Piperazinylalkyl chains (AZ-853, AZ-861) boost 5-HT1A affinity but increase molecular weight and logP.
- Furan-2-ylmethyl (target) offers a balance of moderate lipophilicity and metabolic stability.
Methylation: 1,7-Dimethylation (target) likely reduces oxidative metabolism, prolonging half-life compared to non-methylated analogs .
Therapeutic Potential and Limitations
- Enzyme Inhibition: Lack of bulky substituents (e.g., dihydroisoquinolinyl in ) may reduce PDE4B/PDE10A affinity .
- Safety Profile: Unlike AZ-853, the target compound’s simpler structure may avoid weight gain and hypotensive side effects associated with α1-adrenolytic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
